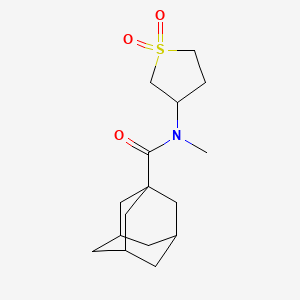

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methyladamantane-1-carboxamide

Description

N-(1,1-Dioxo-1λ⁶-thiolan-3-yl)-N-methyladamantane-1-carboxamide is a hybrid molecule combining an adamantane backbone with a sulfonamide-like thiolan-3-yl substituent. This structural duality suggests applications in medicinal chemistry, particularly for central nervous system (CNS) targets or antiviral agents, given adamantane’s historical relevance in antiviral drugs like amantadine .

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-methyladamantane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO3S/c1-17(14-2-3-21(19,20)10-14)15(18)16-7-11-4-12(8-16)6-13(5-11)9-16/h11-14H,2-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYLAVZZCRIEZQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCS(=O)(=O)C1)C(=O)C23CC4CC(C2)CC(C4)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50386841 | |

| Record name | F0734-0025 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50386841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5870-31-5 | |

| Record name | F0734-0025 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50386841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methyladamantane-1-carboxamide typically involves multiple steps, starting with the preparation of the thiolane ring and the adamantane moiety. The thiolane ring can be synthesized through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracids. The adamantane moiety is often prepared through the hydrogenation of adamantane derivatives.

The final step involves the coupling of the thiolane ring with the adamantane moiety using a carboxamide linkage. This can be achieved through the reaction of the thiolane derivative with an adamantane carboxylic acid derivative in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methyladamantane-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The thiolane ring can be further oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to form thiol derivatives.

Substitution: The carboxamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Thiol derivatives.

Substitution: Various substituted carboxamides.

Scientific Research Applications

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methyladamantane-1-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methyladamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and affecting cellular processes. The thiolane ring and adamantane moiety contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Adamantane Carboxamide Derivatives

- N-<i>o</i>-Tolylcycloadamantanecarboxamide (2) (): Features an adamantane carboxamide core with an <i>o</i>-tolyl substituent. The aromatic tolyl group enhances π-π stacking interactions but reduces polarity compared to the target compound’s dioxothiolan group.

- N-<i>p</i>-Tolyladamantane-1-carboxamide (): Similar to (2) but with a <i>p</i>-tolyl group.

Dioxothiolan-Containing Analogues

- 2-(4-Chlorophenoxy)-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)acetamide (): Shares the 1,1-dioxothiolan group but replaces adamantane with a phenoxy-acetamide scaffold. This compound’s chlorophenoxy group may confer distinct electronic and steric properties compared to the adamantane core.

- N-[(3S)-3-Methyl-1,1-dioxo-1λ⁶-thiolan-3-yl]cyclopropanecarboxamide (): Incorporates a cyclopropane ring instead of adamantane. The strained cyclopropane could increase reactivity, contrasting with adamantane’s stability .

Functional Group Variations

- JNJ-54717793 (): A bicyclic amine derivative with fluoropyrimidine and pyrazine groups. While structurally distinct, its use of rigid bicyclic systems mirrors the adamantane strategy for conformational restraint.

- NAT-1 and NAT-2 (): Thiazolidinone derivatives with nicotinamide substituents. These lack the sulfone group but highlight the pharmacological versatility of heterocyclic carboxamides.

Comparison with Other Syntheses

- NAT-1/NAT-2 (): Synthesized via thiazolidinone ring formation, differing from the target’s direct amidation.

- BBAC (): Uses a benzimidazole-thioether intermediate, highlighting divergent strategies for introducing sulfur-containing groups.

Pharmacological and Physicochemical Properties

Physicochemical Profiles

<sup>†</sup>LogP values estimated using fragment-based methods.

Pharmacological Implications

Biological Activity

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methyladamantane-1-carboxamide is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by an adamantane core and a thiolane moiety. Its molecular formula is C₁₃H₁₅N₁O₂S, and its molecular weight is approximately 253.33 g/mol. The presence of the dioxothiolan group is significant for its biological interactions.

Mechanisms of Biological Activity

Research indicates that the compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has shown efficacy against various Gram-positive bacteria, indicating potential as an antibacterial agent .

- Anticancer Properties : Some derivatives of adamantane compounds have been documented to inhibit cancer cell proliferation. The specific mechanism may involve the modulation of signaling pathways related to cell survival and apoptosis . Further studies are needed to confirm the anticancer efficacy of this particular compound.

- Neuroprotective Effects : The adamantane structure is known for its neuroprotective properties, often linked to its ability to modulate neurotransmitter systems. Compounds with similar structures have been investigated for their potential in treating neurodegenerative diseases .

Case Study 1: Antimicrobial Efficacy

A study conducted on various adamantane derivatives, including this compound, demonstrated moderate antibacterial activity against Staphylococcus aureus and other strains. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, suggesting that while effective, further optimization of the compound may enhance its potency .

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies on human cancer cell lines showed that this compound could induce apoptosis in a dose-dependent manner. The IC50 values were determined to be around 15 µM for certain cancer types, indicating a promising avenue for further research into its anticancer applications .

Research Findings

Recent research highlights the following key findings regarding the biological activity of this compound:

Q & A

Q. What are the established synthetic routes for N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-N-methyladamantane-1-carboxamide?

The synthesis typically involves coupling a thiolane sulfonamide derivative with an adamantane carboxamide precursor. Key steps include:

- Reacting adamantane-1-carbonyl chloride with a thiolane-3-amine derivative under basic conditions (e.g., triethylamine) to form the amide bond .

- Purification via column chromatography or recrystallization to isolate the product .

- Validation using NMR and mass spectrometry to confirm structural integrity .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- NMR spectroscopy : To confirm the presence of adamantane protons (δ ~1.6–2.1 ppm) and thiolane sulfone groups (δ ~3.2–3.8 ppm) .

- X-ray crystallography : For resolving stereochemistry and bond geometries. SHELX programs are widely used for refinement .

- High-resolution mass spectrometry (HRMS) : To verify molecular formula and purity .

Q. How is the compound screened for preliminary biological activity?

- Antimicrobial assays : Broth microdilution to determine minimum inhibitory concentrations (MICs) against pathogens like Staphylococcus aureus or Candida albicans .

- Enzyme inhibition studies : Fluorescence-based assays targeting enzymes like dihydropteroate synthase (relevant to sulfonamide bioactivity) .

- Cytotoxicity screening : MTT assays on mammalian cell lines to assess safety profiles .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale research applications?

- Solvent optimization : Replace dichloromethane with greener solvents (e.g., ethyl acetate) to improve reaction efficiency .

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate amide bond formation .

- Continuous flow chemistry : Enhances reproducibility and reduces reaction times in scaled-up syntheses .

Q. What strategies resolve ambiguities in stereochemical assignments?

Q. How does the compound interact with biological targets at a molecular level?

- Molecular docking : Simulates binding to enzymes (e.g., bacterial dihydropteroate synthase) to identify key interactions (e.g., hydrogen bonds with sulfonamide groups) .

- Isothermal titration calorimetry (ITC) : Quantifies binding affinity and thermodynamics .

- Mutagenesis studies : Validates target engagement by testing activity against enzyme mutants .

Q. How should researchers address contradictions in bioactivity data across studies?

- Purity verification : Use HPLC-MS to rule out impurities affecting results .

- Assay standardization : Compare protocols (e.g., incubation time, solvent controls) to identify variables .

- Structural analogs : Test derivatives to isolate functional groups responsible for activity .

Methodological Considerations

Q. What computational tools predict the compound’s pharmacokinetic properties?

- ADMET prediction software (e.g., SwissADME) : Estimates solubility, permeability, and metabolic stability .

- Molecular dynamics simulations : Models blood-brain barrier penetration or protein binding kinetics .

Q. How is crystallographic data refined for accurate structural analysis?

Q. What experimental controls are critical in enzyme inhibition assays?

- Positive controls : Include known inhibitors (e.g., sulfamethoxazole for dihydropteroate synthase) .

- Negative controls : Use DMSO/vehicle solutions to rule out solvent effects .

- Substrate saturation curves : Ensure enzyme activity is measured within linear ranges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.